molecular formula C9H11ClO3 B13258222 Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate

Cat. No.: B13258222
M. Wt: 202.63 g/mol
InChI Key: CYRXICPWDFXWIQ-UHFFFAOYSA-N
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Description

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate is a furan-based ester featuring a 1-chloroethyl substituent at the 5-position and a methyl ester group at the 3-position. This compound is synthesized via chlorination of methyl 5-formyl-2-methylfuran-3-carboxylate, followed by reduction and substitution with methanesulfonyl chloride . It forms adducts with secondary amines and generates byproducts like 5-[1-(diethoxyphosphoryl)ethyl]furan-3-carboxylate derivatives . Its structural versatility makes it valuable in synthesizing heterocyclic compounds and bioactive molecules.

Properties

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate

InChI

InChI=1S/C9H11ClO3/c1-5(10)8-4-7(6(2)13-8)9(11)12-3/h4-5H,1-3H3

InChI Key

CYRXICPWDFXWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(C)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate typically involves the reaction of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid+methanolcatalystMethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate+water\text{5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid+methanolcatalyst​Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize yield and efficiency. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid.

    Reduction: Formation of 5-(1-chloroethyl)-2-methylfuran-3-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular pathways.

Comparison with Similar Compounds

Analogs with Varying Chloro Substituents

Compound Name Structure Key Features Reactivity/Applications Reference
Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate 5-(1-chloroethyl), 3-methyl ester Alkylating agent; HCl release in Michaelis-Becker reactions Forms heterocycles, reacts with amines
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate 5-(chloromethyl), 3-methyl ester Synthesized in 91% yield via NaBH₄ reduction and mesylation Alkylates indazoles to create inhibitors
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate Chlorosulfonyl, ethyl ester Strong electron-withdrawing group; liquid state Potential sulfonation agent

Key Insights :

  • Chloroethyl vs. Chloromethyl : The 1-chloroethyl group in the target compound enables β-elimination pathways (e.g., HCl release under specific conditions), whereas the chloromethyl analog undergoes direct nucleophilic substitution, as seen in its reaction with indazoles to form antibacterial agents .
  • Ester Group Influence : Ethyl esters (e.g., ) exhibit slightly altered solubility and reactivity compared to methyl esters due to steric and electronic effects.

Heterocyclic Variants

Compound Name Structure Key Features Reactivity/Applications Reference
Methyl benzo[b]furan-3-carboxylate derivatives Benzofuran core, substituents (e.g., methoxy, fluoro) Enhanced aromatic stability; varied substituents modulate bioactivity Antimicrobial, catalytic intermediates
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate Thiophene core, chlorosulfonyl group Higher aromaticity than furan; strong electrophilic character Sulfonylation reactions

Key Insights :

  • Furan vs. Benzofuran/Thiophene : Benzofurans (e.g., methyl 5-methoxy-1-benzofuran-3-carboxylate) exhibit greater aromatic stability, enhancing their suitability in drug design . Thiophenes, with higher electron density, favor electrophilic substitutions (e.g., sulfonation) compared to furans .

Chloroethyl-Containing Nitrosoureas

Compound Name Structure Key Features Reactivity/Applications Reference
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Nitrosourea core, chloroethyl group Lipophilic; crosses blood-brain barrier; decomposes into alkylating agents Anticancer therapy (e.g., brain tumors)
BCNU (1,3-Bis(2-chloroethyl)-1-nitrosourea) Dual chloroethyl groups High alkylating activity; delayed hematopoietic toxicity Leukemia, lymphoma treatment

Key Insights :

  • Alkylating Mechanism : Like the target furan ester, nitrosoureas leverage chloroethyl groups for alkylation, damaging DNA in cancer cells. However, nitrosoureas exhibit prolonged toxicity due to their lipophilicity and metabolic stability .

Data Tables

Table 1: Reaction Conditions and Byproducts of Chloroethyl-Substituted Furan Esters

Compound Reaction Partner Conditions Products/Byproducts Reference
This compound Diethyl phosphite Michaelis-Becker 5-[1-(Diethoxyphosphoryl)ethyl]furan-3-carboxylate + HCl
This compound Trimethyl phosphite Arbuzov No HCl release; phosphorylated adducts
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate 6-Bromoindazole NaH/DMF Indazole-furan hybrids (antibacterial agents)

Biological Activity

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate is an organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C10H11ClO3C_{10}H_{11}ClO_3. It features a furan ring, a chloroethyl group, and a carboxylate ester group, which contribute to its unique chemical reactivity and biological interactions. The presence of the chlorine atom allows for nucleophilic substitution reactions, while the furan ring's electron-rich nature facilitates electrophilic aromatic substitution reactions.

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to various biological effects by altering cellular pathways. The hydrolysis of the ester group can release the corresponding carboxylic acid, which may further participate in biochemical pathways, enhancing its potential therapeutic effects .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 250 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus250
This compoundEscherichia coli250

Anticancer Activity

In vitro studies have shown that this compound and its derivatives possess cytotoxic effects against various cancer cell lines. For example, one derivative was tested on HeLa cells and demonstrated an IC50 value of approximately 62.37 µg/mL, indicating potent anticancer activity .

Cell Line IC50 (µg/mL)
HeLa62.37
HepG2Not reported
VeroNot reported

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Antimicrobial Evaluation : A recent study synthesized various derivatives and evaluated their antimicrobial activities against multiple bacterial strains. The findings suggested that modifications to the furan ring significantly influenced antibacterial potency .
  • Cytotoxicity Assays : In a series of cytotoxicity assays against cancer cell lines such as HeLa and HepG2, several derivatives displayed promising results, warranting further exploration into their mechanisms of action and potential for drug development .

Q & A

Q. Key Considerations :

  • Use ice-salt baths to maintain low temperatures during exothermic steps.
  • Monitor HCl gas flow to avoid over-chlorination.

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Replace ZnCl₂ with Lewis acids like AlCl₃ or FeCl₃ to enhance regioselectivity.
  • Temperature Control : Maintain strict temperature limits (4–5°C) during HCl saturation to prevent side reactions (e.g., polyhalogenation) .
  • Solvent Choice : Use dichloromethane instead of chloroform for faster mixing and lower toxicity.
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) with 5% ethyl acetate/hexanes to track progress (Rf ≈ 0.25) .

Data Example :
In analogous furan syntheses, iridium catalysts enabled C–H functionalization at 50°C with 77% yield and 10:1 regioselectivity for branched vs. linear products .

Basic: What spectroscopic techniques are used for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example:
    • Furan Ring Protons : δ 6.65 (s, 1H) for the unsubstituted position.
    • Chloroethyl Group : δ 1.34–1.67 (m, CH₂) and δ 4.88 (s, Cl–CH) .
  • GC-MS : Look for molecular ion peaks (e.g., m/z 260 [M⁺]) and fragmentation patterns (e.g., m/z 180 [M–C₆H₈]⁺) .
  • Elemental Analysis : Verify purity via %C and %H (e.g., Calcd: C 73.82%, H 7.74%; Found: C 74.08%, H 7.96%) .

Advanced: How can discrepancies in NMR data due to impurities or diastereomers be resolved?

Methodological Answer:

  • Purification : Use flash chromatography with gradients (e.g., 1.5% ethyl acetate/hexanes) to separate stereoisomers .
  • Dynamic NMR (DNMR) : Apply variable-temperature NMR to detect coalescence of signals caused by rotamers in the chloroethyl group.
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration. For related chlorinated furans, C–Cl bond lengths average 1.74 Å, and torsion angles range 107–116° .

Example : In 5-chloro-2-methylbenzofuran derivatives, sulfonyl groups caused distinct downfield shifts (δ 125–135 ppm in ¹³C NMR) .

Advanced: What catalytic methods enable selective functionalization of the furan ring?

Methodological Answer:

  • Iridium Catalysis : For C–H bond activation, use [Ir(cod)OMe]₂ with tert-butyl ethylene as a directing group. Reaction conditions: 50°C, 24 h, yielding allylated products (e.g., 77% yield with 10:1 selectivity) .
  • Palladium-Catalyzed Cross-Coupling : Introduce aryl/vinyl groups via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and boronic acids.
  • Electrophilic Substitution : Nitration or sulfonation at the 5-position of the furan ring requires HNO₃/H₂SO₄ or SO₃, respectively, with careful temperature control to avoid ring opening.

Mechanistic Insight : Iridium catalysts favor allylic C–H activation via a concerted metalation-deprotonation (CMD) pathway, as evidenced by deuterium labeling studies .

Basic: How is purity assessed, and what are common contaminants?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.
  • Common Contaminants :
    • Unreacted Starting Material : Detectable via residual ethyl 2-furoate peaks (δ 7.2–7.5 ppm in ¹H NMR).
    • Polyhalogenated Byproducts : Identified by GC-MS fragments with m/z >300.
  • Storage : Store under inert gas at –20°C to prevent hydrolysis of the chloroethyl group .

Advanced: How do steric and electronic effects influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The 2-methyl group on the furan ring hinders substitution at adjacent positions, directing reactions to the 5-position.
  • Electronic Effects : The electron-withdrawing carboxylate group deactivates the ring, requiring activated catalysts (e.g., Pd/XPhos) for coupling.
  • Case Study : In iridium-catalyzed allylations, electron-rich alkenes (e.g., cyclohexene) enhance reaction rates by stabilizing transition states through π-backbonding .

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